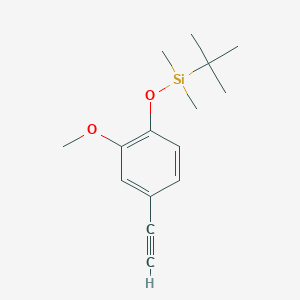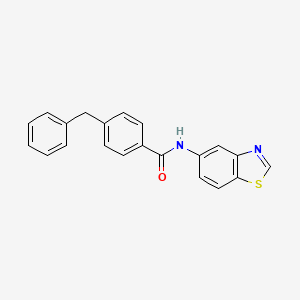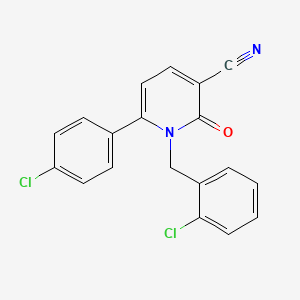![molecular formula C18H20N4O5S2 B2874569 N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 1010864-39-7](/img/structure/B2874569.png)
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H20N4O5S2 and its molecular weight is 436.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
- A study by Azab, Youssef, and El-Bordany (2013) explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety. These compounds showed promising results as antibacterial agents, highlighting their potential in combating bacterial infections (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).
Cytotoxicity and Enzyme Inhibition
- Kucukoglu et al. (2016) synthesized polymethoxylated-pyrazoline benzene sulfonamides and investigated their cytotoxic activities on various cell lines. Additionally, these compounds showed inhibitory effects on carbonic anhydrase isoenzymes, suggesting their potential use in targeting specific biological pathways (K. Kucukoglu et al., 2016).
Inhibitors with Low Cytotoxicity
- Research conducted by Ozmen Ozgun et al. (2019) on pyrazoline benzensulfonamides revealed their capacity as inhibitors of carbonic anhydrase and acetylcholinesterase enzymes. These compounds demonstrated low cytotoxicity, making them good candidates for further development in medicinal chemistry (Dilan Ozmen Ozgun et al., 2019).
Fluorescent Molecular Probes
- A study by Diwu et al. (1997) developed new fluorescent solvatochromic dyes incorporating a sulfonyl group. These dyes exhibited strong solvent-dependent fluorescence and were proposed for use in sensitive fluorescent molecular probes for studying biological events and processes (Z. Diwu et al., 1997).
Carbonic Anhydrase Inhibitors
- Research by Tuğrak et al. (2021) synthesized compounds combining sulfonamide, pyrazole, and chalcone groups. These compounds demonstrated significant inhibitory effects on carbonic anhydrase enzymes, suggesting their potential use in treating conditions like glaucoma and epilepsy (M. Tuğrak et al., 2021).
Antimalarial and COVID-19 Applications
- Fahim and Ismael (2021) investigated the antimalarial activity of sulfonamide derivatives and their potential application in treating COVID-19. The study involved computational calculations and molecular docking studies, indicating the versatility of these compounds in addressing various diseases (Asmaa M. Fahim, Eman H. I. Ismael, 2021).
VEGFR-2 Inhibitors
- Ghorab et al. (2016) synthesized novel sulfonamides with a 3,4-dimethoxyphenyl moiety, evaluating their efficacy as inhibitors of the vascular endothelial growth factor receptor (VEGFR)-2. These compounds showed potential as anticancer agents due to their ability to inhibit VEGFR-2, a key target in cancer therapy (M. Ghorab et al., 2016).
Wirkmechanismus
Target of Action
The primary target of this compound, also known as N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide or F5255-0041, is the G protein-gated inwardly-rectifying potassium (GIRK) channel . GIRK channels play a crucial role in regulating the electrical activity of cells, particularly neurons and cardiac cells.
Mode of Action
The compound acts as an activator of the GIRK channel . It binds to the channel, causing it to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential. This results in a decrease in neuronal excitability or slowing of the heart rate, depending on the cell type.
Biochemical Pathways
The activation of GIRK channels is part of the G-protein coupled receptor (GPCR) signaling pathway . When a GPCR is activated, it triggers the release of a G-protein, which can then activate the GIRK channel . This compound enhances this process by directly activating the GIRK channel, amplifying the signal and resulting in a greater physiological response.
Pharmacokinetics
The compound has been shown to havenanomolar potency as a GIRK1/2 activator and improved metabolic stability over prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to a decrease in cell excitability. In neurons, this can result in reduced neuronal firing , potentially leading to effects such as pain relief or reduced seizure activity. In cardiac cells, activation of GIRK channels can lead to a slowing of the heart rate .
Eigenschaften
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S2/c1-12-18(13(2)27-20-12)29(25,26)21-17-10-16(14-6-4-3-5-7-14)19-22(17)15-8-9-28(23,24)11-15/h3-7,10,15,21H,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCLQTLAMNDMAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((5-Ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile](/img/structure/B2874487.png)
![2-(benzylthio)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2874488.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-3,4-dimethylbenzamide](/img/structure/B2874489.png)
![3-Methyl-2-[(2-methylphenyl)formamido]butanoic acid](/img/structure/B2874494.png)

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2874496.png)
![6-[5-(4,6-Dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2874498.png)


![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2874503.png)



![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone](/img/structure/B2874509.png)
